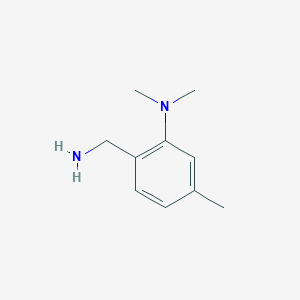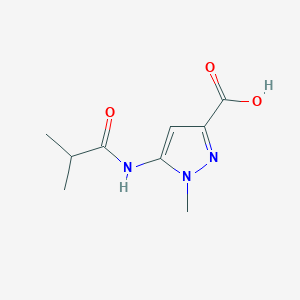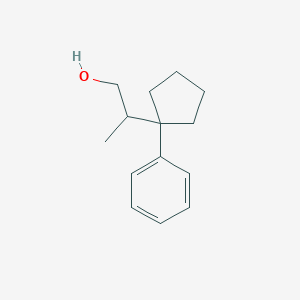![molecular formula C24H19N3O B2424648 3-(3-甲氧基苯基)-1-(对甲苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 1251709-11-1](/img/structure/B2424648.png)
3-(3-甲氧基苯基)-1-(对甲苯基)-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline consists of a pyrazoloquinoline core with a methoxyphenyl and a tolyl group attached, which contributes to its unique chemical properties.
科学研究应用
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs with potential therapeutic effects . The compound’s unique structure allows for the design of molecules that can target specific biological pathways, making it valuable in drug discovery.
In biology, 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is used in the study of enzyme inhibition and receptor binding . Its ability to interact with various molecular targets makes it a useful tool for understanding biological processes and developing new treatments for diseases.
In the industrial sector, the compound is used in the synthesis of dyes, fluorescent materials, and organic sensitizers for solar cell applications . Its versatile chemical properties make it suitable for a variety of applications in materials science and engineering.
准备方法
The synthesis of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method provides a practical and scalable strategy for the synthesis of pyrazoloquinolines, yielding moderate amounts of the desired product.
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . This method utilizes inexpensive and abundant starting materials, such as aniline derivatives, and can be performed under solvent-free conditions, making it a greener alternative to traditional synthetic methods.
化学反应分析
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc and acetic acid .
For example, the compound can undergo oxidation to form quinoline derivatives, which are important intermediates in the synthesis of various bioactive molecules . Reduction reactions can lead to the formation of tetrahydroquinolines, which are valuable in medicinal chemistry . Substitution reactions, such as halogenation or nitration, can introduce functional groups that enhance the compound’s biological activity.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these enzymes, 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can modulate their activity and affect cellular processes.
Additionally, the compound’s structure allows it to interact with various receptors, influencing their signaling pathways and leading to changes in cellular behavior . These interactions are crucial for understanding the compound’s biological effects and developing new therapeutic agents.
相似化合物的比较
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be compared to other similar compounds, such as pyrrolo[3,4-c]quinolines and pyrimido[5,4-c]quinolines . These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrolo[3,4-c]quinolines, for example, have been shown to possess significant biological activity and are used in the development of bioactive molecules . Pyrimido[5,4-c]quinolines, on the other hand, are important in medicinal chemistry and have been studied for their potential therapeutic applications .
The uniqueness of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific substituents, which contribute to its distinct chemical properties and biological activities. These differences make it a valuable compound for various scientific research and industrial applications.
属性
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-10-12-18(13-11-16)27-24-20-8-3-4-9-22(20)25-15-21(24)23(26-27)17-6-5-7-19(14-17)28-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHZMBEXVNRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2424567.png)

![Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2424574.png)


![7-(3,4-dimethoxyphenyl)-5-methyl-N-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2424578.png)
![5-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2424579.png)
![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2424580.png)
![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)
![ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2424586.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)
![3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424588.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide](/img/structure/B2424589.png)
